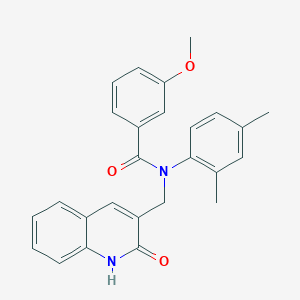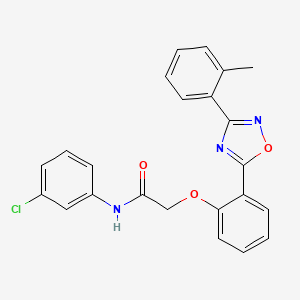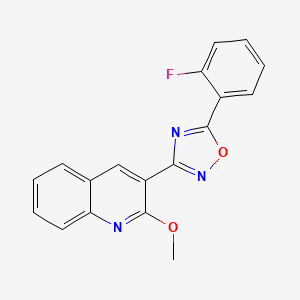
5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound belongs to the family of oxadiazoles, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and physiological effects:
Studies have shown that 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One of the most significant directions is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on the optimization of the synthesis method and the development of more potent and selective derivatives of this compound. Finally, the elucidation of its mechanism of action could lead to the discovery of new targets for drug development.
In conclusion, 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a promising chemical compound that has shown potential in various scientific research applications. Its high potency and selectivity towards its target enzymes and signaling pathways make it an attractive candidate for further study as a potential therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methoxy-3-(quinolin-3-yl)propanenitrile with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to yield 5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-23-17-13(10-11-6-2-5-9-15(11)20-17)16-21-18(24-22-16)12-7-3-4-8-14(12)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWEUQCAAIGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
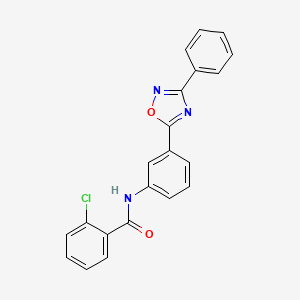
![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)
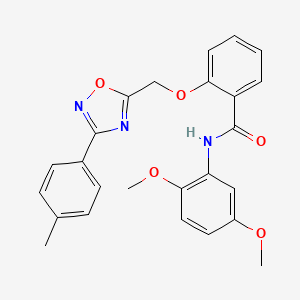
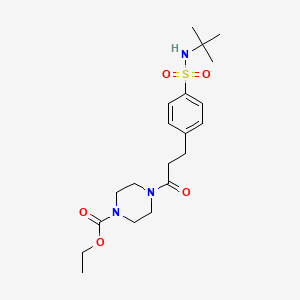
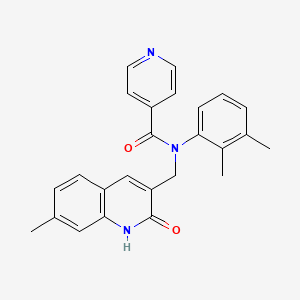
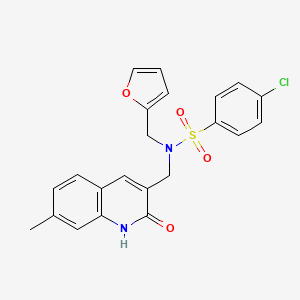
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)

